molecular formula C6H5F3N2O2 B176655 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 179732-64-0

5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B176655
CAS No.: 179732-64-0
M. Wt: 194.11 g/mol
InChI Key: DHVRPQMAMMGYLA-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O2 It is a pyrazole derivative characterized by the presence of a hydroxyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under specific conditions. For example:

  • Peroxide-Mediated Oxidation : Treatment with hydrogen peroxide (H₂O₂) in the presence of NaOH at 40–50°C yields the corresponding pyrazole-4-carboxylic acid derivative with 80% efficiency .
  • Permanganate Oxidation : Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the aldehyde to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

Table 1: Oxidation Reactions

ReagentsConditionsProductYieldSource
H₂O₂, NaOH40–50°C, 2 hPyrazole-4-carboxylic acid80%
KMnO₄, H₂O/pyridineRoom temperaturePyrazole-4-carboxylic acid85–90%

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazines) to form imines or hydrazones .
  • Aldol Condensation : In basic media, reacts with ketones (e.g., acetophenone) to form α,β-unsaturated carbonyl derivatives .
  • Heterocycle Synthesis : Condenses with thiourea or semicarbazide to form thiazole or oxadiazole derivatives .

Table 2: Condensation Reactions

PartnerConditionsProductYieldSource
PhenylhydrazineEthanol, refluxPyrazole-4-carbaldehyde phenylhydrazone75%
AcetophenoneNaOH, ethanol, RTChalcone derivative70%
ThioureaHCl, ethanol1,3,4-Thiadiazole65%

Cross-Coupling Reactions

The triflate derivative (generated via trifluoromethanesulfonic anhydride) undergoes palladium-catalyzed cross-couplings:

  • Suzuki Reaction : Couples with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
  • Sonogashira Reaction : Reacts with terminal alkynes (e.g., phenylacetylene) to yield alkynylated pyrazoles .

Table 3: Cross-Coupling Reactions

Reaction TypeReagentsProductYieldSource
SuzukiPd(PPh₃)₄, K₃PO₄3-Arylpyrazole-4-carbaldehyde50–94%
SonogashiraPd(PPh₃)₂Cl₂, CuI3-Alkynylpyrazole-4-carbaldehyde60–75%

Functional Group Transformations

  • Hydroxyl Group Protection : The hydroxyl group can be acetylated using acetic anhydride or benzylated with benzyl chloride .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol .

Table 4: Functional Group Modifications

ReactionReagentsProductYieldSource
AcetylationAc₂O, pyridine4-Acetoxy derivative85%
BenzylationBnCl, NaH, DMF4-Benzyloxy derivative73%
ReductionH₂, Pd-C, ethanol4-Hydroxymethylpyrazole90%

Biological Activity Derivatives

The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : Condensation with aminothiophenes yields pyrazolothiophene derivatives with antitumor activity .
  • Anti-inflammatory Agents : Derivatives like 2-(pyrazolyl)-N-(2-hydroxyethyl)acetamides show microglial inhibition .

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs inhibited the growth of various bacterial strains, suggesting potential use as an antibacterial agent .
  • Enzyme Inhibition : The compound may serve as a scaffold for designing enzyme inhibitors. Its structure allows for modifications that can enhance binding affinity to target enzymes involved in disease pathways.

Agrochemicals

The compound has applications in the development of agrochemicals:

  • Herbicidal Activity : Some studies have reported that pyrazole derivatives possess herbicidal properties, making them candidates for developing new herbicides. The trifluoromethyl group is believed to contribute to increased potency against specific weed species .

Materials Science

In materials science, the compound is explored for its unique chemical properties:

  • Synthesis of Functional Materials : The ability to modify the pyrazole structure allows for the creation of new materials with tailored properties, such as enhanced thermal stability and chemical resistance. These materials can be used in coatings and polymer composites .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists assessed the herbicidal activity of pyrazole derivatives on common agricultural weeds. The study found that modifications to the structure significantly improved efficacy, highlighting the potential for developing new herbicides based on this compound.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid

Uniqueness

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, also known as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data.

The molecular formula of this compound is C6H5F3N2O, with a molecular weight of 166.101 g/mol. Its structure includes a pyrazole ring substituted with a hydroxyl group and a trifluoromethyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC6H5F3N2O
Molecular Weight166.101 g/mol
Melting Point177-179 °C
Boiling Point106.4 °C at 760 mmHg

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. For instance, one study demonstrated that derivatives of pyrazoles exhibited significant antiproliferative effects on MDA-MB-231 cells, suggesting that the trifluoromethyl group enhances their cytotoxicity .

Case Study:
In a comparative study involving multiple pyrazole derivatives, it was found that those containing halogen substitutions (such as bromine and chlorine) exhibited enhanced cytotoxic effects when combined with doxorubicin, a standard chemotherapy agent. This synergistic effect indicates the potential for developing combination therapies using these compounds .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that compounds similar to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole can significantly reduce inflammation markers in various cellular models .

Antimicrobial Activity

The antimicrobial activity of pyrazoles has been documented against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance their interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazoles is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can lead to variations in potency and selectivity against different biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl significantly impacts the compound's reactivity and binding affinity to target proteins involved in disease processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example, 5-chloro derivatives (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) are prepared by reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formylation using formaldehyde under alkaline conditions . Hydroxy substitution may involve replacing the chloro group via hydrolysis or hydroxylation under controlled pH and temperature.
  • Key Factors : Reaction time, solvent choice (e.g., DMSO for nucleophilic substitution ), and base selection (e.g., KOH vs. K₂CO₃) critically impact yield and purity.

Q. How is the structure of this compound validated in academic research?

  • Techniques : X-ray crystallography is the gold standard for confirming molecular geometry and substituent positions, as demonstrated for analogous pyrazole carbaldehydes . Complementary methods include:

  • NMR : ¹³C and ¹H NMR to identify trifluoromethyl (-CF₃) splitting patterns and aldehyde proton signals.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation pathways.
  • IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to irritant properties (R36/37/38) .
  • Avoid skin/eye contact; rinse immediately with water if exposed .
  • Store in dry, cool conditions away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?

  • Mechanistic Insights : The -CF₃ group is strongly electron-withdrawing, polarizing the pyrazole ring and activating the carbaldehyde for nucleophilic attacks (e.g., condensation reactions). This effect is critical in designing derivatives for bioactivity studies, as seen in analogues with enhanced enzyme inhibition .
  • Case Study : In 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, the -CF₃ group stabilizes intermediates in Suzuki-Miyaura coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-carbaldehyde derivatives?

  • Analytical Approaches :

  • Dynamic NMR : To assess rotational barriers in substituents (e.g., phenoxy groups causing signal splitting) .
  • Crystallographic Refinement : Address discrepancies in bond angles/lengths via software like SHELX .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to validate experimental vs. theoretical spectra .

Q. How does substituting the 5-hydroxy group for chloro affect biological activity in pyrazole derivatives?

  • Comparative Analysis :

  • Hydroxy Group : Enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors ).
  • Chloro Group : Acts as a leaving group in nucleophilic substitution, enabling further functionalization (e.g., phenoxy derivatives in agrochemicals ).
    • Data Interpretation : Bioassays on antibacterial activity show hydroxy derivatives exhibit lower MIC values compared to chloro analogues, likely due to improved solubility .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

  • Critical Issues :

  • Byproduct Formation : Side reactions during formylation (e.g., over-oxidation to carboxylic acids) require strict temperature control (≤60°C) .
  • Solvent Recovery : DMSO (used in nucleophilic substitutions) is hygroscopic and difficult to recycle, prompting exploration of alternatives like DMF .
  • Catalyst Efficiency : K₂CO₃ vs. NaOH impacts reaction rates and scalability; kinetic studies are recommended .

Properties

IUPAC Name

2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-5(13)3(2-12)4(10-11)6(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRPQMAMMGYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598819
Record name 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179732-64-0
Record name 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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